![molecular formula C26H27FN4O2S B2468475 N-(4-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide CAS No. 1115371-13-5](/img/structure/B2468475.png)
N-(4-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide
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Description
N-(4-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C26H27FN4O2S and its molecular weight is 478.59. The purity is usually 95%.
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Scientific Research Applications
Radiopharmaceutical Applications
Compounds similar to the query have been explored for their potential in imaging, particularly through positron emission tomography (PET). One such compound, DPA-714, has been investigated for its ability to label with fluorine-18 for in vivo imaging of the translocator protein (18 kDa), which is significant for neuroinflammation studies (Dollé et al., 2008).
Antimicrobial and Anti-inflammatory Activity
Research has also focused on derivatives of N-(3-chloro-4-fluorophenyl) compounds for their anti-inflammatory activities. Such derivatives have been synthesized and evaluated, showing significant anti-inflammatory effects, which indicates their potential for therapeutic applications (Sunder & Maleraju, 2013).
Antitumor Activities
Another area of interest is the development of compounds with antitumor properties. Various derivatives, including thienopyrimidine linked rhodanine derivatives, have been synthesized and demonstrated notable antimicrobial potency, which translates into potential antitumor activity given the overlap between these domains (Kerru et al., 2019).
Antitumor and Antibacterial Agents
The exploration of heterocyclic compounds incorporating antipyrine moiety, which shares structural motifs with the queried compound, highlights their synthesis and evaluation as antimicrobial agents. These investigations underscore the potential for developing new therapeutic agents based on such chemical frameworks (Bondock et al., 2008).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O2S/c1-17(2)13-14-31-25(33)24-23(21(15-30(24)3)18-7-5-4-6-8-18)29-26(31)34-16-22(32)28-20-11-9-19(27)10-12-20/h4-12,15,17H,13-14,16H2,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIDQRWVZXBGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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